molecular formula C9H12O3 B2826760 2-[3-(Hydroxymethyl)phenoxy]ethanol CAS No. 99613-55-5

2-[3-(Hydroxymethyl)phenoxy]ethanol

Cat. No.: B2826760
CAS No.: 99613-55-5
M. Wt: 168.192
InChI Key: XVXHDQBRNPCIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(Hydroxymethyl)phenoxy]ethanol” is a chemical compound with the molecular weight of 168.19 . It is a colorless oily liquid that is moderately water-soluble . It is primarily used in chemical manufacturing and consumer products .


Synthesis Analysis

The synthesis of “this compound” can be achieved by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . A refined version of this synthesis is used to manufacture 2-hydroxyethanol today .


Molecular Structure Analysis

The IUPAC name for “this compound” is this compound and its InChI Code is 1S/C9H12O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2 .


Physical and Chemical Properties Analysis

“this compound” is a colorless oily liquid . It has a molecular weight of 168.19 and is moderately water-soluble .

Scientific Research Applications

  • Chemical Synthesis and Structural Characterization :

    • Xiong Hai-tao (2011) synthesized a novel compound, 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine, which involved 2-[4-(2-bromoethoxy)phenoxy]ethanol as a precursor. This research demonstrates the use of 2-[3-(Hydroxymethyl)phenoxy]ethanol derivatives in complex chemical syntheses (Xiong Hai-tao, 2011).
  • Molecular Conformation and Structure :

    • N. Macleod and J. Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine, which is structurally related to this compound, highlighting its importance in understanding the properties of beta-blocker molecules (N. Macleod & J. Simons, 2004).
  • Extraction and Environmental Applications :

  • Photodynamic Therapy for Cancer :

    • D. Çakır et al. (2013) synthesized novel zinc phthalocyanines with 2-[3-(dimethylamino)phenoxy]ethanol substituents, showing potential for treating cancer via photodynamic therapy (D. Çakır, V. Çakır, Z. Bıyıklıoğlu, M. Durmuş, & H. Kantekin, 2013).
  • Radioisotope Labeling and Biological Studies :

    • K. Tuck, H. Tan, & P. Hayball (2000) synthesized tritium-labeled hydroxytyrosol, a compound similar to this compound, highlighting its significance in biological and bioavailability studies (K. Tuck, H. Tan, & P. Hayball, 2000).
  • Study of Molecular Solvation and Supra-molecular Structures :

    • N. Macleod and J. Simons (2002) studied the conformational landscapes of 2-phenoxy ethanol and its hydrated clusters, providing a model for pharmaceutical β-blockers (N. Macleod & J. Simons, 2002).

Safety and Hazards

“2-[3-(Hydroxymethyl)phenoxy]ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHDQBRNPCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.